molecular formula C9H9FN4 B2493896 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile CAS No. 2034606-44-3

3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2493896
CAS No.: 2034606-44-3
M. Wt: 192.197
InChI Key: AMEPABNCPVEFQK-UHFFFAOYSA-N
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Description

3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both a pyrazine ring and an azetidine ring. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of a suitable precursor, such as a fluoromethyl-substituted amine, with a pyrazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound with high purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in solvents such as DMF or acetonitrile to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Azetidin-1-yl)pyrazine-2-carbonitrile: Lacks the fluoromethyl group, resulting in different reactivity and biological activity.

    3-(3-Methylazetidin-1-yl)pyrazine-2-carbonitrile: Contains a methyl group instead of a fluoromethyl group, leading to variations in chemical properties and applications.

    3-(3-(Chloromethyl)azetidin-1-yl)pyrazine-2-carbonitrile:

Uniqueness

The presence of the fluoromethyl group in 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential in drug discovery highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

3-[3-(fluoromethyl)azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-3-7-5-14(6-7)9-8(4-11)12-1-2-13-9/h1-2,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEPABNCPVEFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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